3-Hydroxy-2-pentanone

Beschreibung

Contextual Significance as an α-Hydroxy Ketone in Organic Chemistry

3-Hydroxypentan-2-one, also known as acetyl ethyl carbinol, is an organic compound classified as an α-hydroxy ketone (or acyloin). hmdb.cawikipedia.org This structural motif, characterized by a hydroxyl group on the carbon atom adjacent to a ketone, imparts unique chemical reactivity to the molecule, making it a significant subject of study in organic chemistry. hmdb.cawikipedia.org α-Hydroxy ketones are a class of organic compounds that feature a hydroxyl group adjacent to a carbonyl group. wikipedia.org This arrangement allows 3-hydroxypentan-2-one to participate in a variety of chemical transformations, serving as a versatile building block in the synthesis of more complex molecules. lookchem.com The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within the same molecule allows for intramolecular reactions and dictates its reactivity towards external reagents. smolecule.com For instance, α-hydroxy ketones are known to give a positive Tollens' test, a reaction typically used to identify aldehydes. teachoo.comstackexchange.com This is due to the tautomerization of the α-hydroxy ketone to an enediol intermediate, which is then oxidized by the Tollen's reagent. askfilo.com

Overview of Multidisciplinary Research Trajectories

The scientific interest in 3-hydroxypentan-2-one extends across multiple disciplines, reflecting its diverse roles and applications. In the field of food chemistry and flavor science, it is recognized as a naturally occurring volatile compound that contributes to the aroma and flavor profiles of various foods and beverages. lookchem.comchemicalbook.com It has been identified in products such as yogurt, cheese, beer, wine, coffee, and certain fruits like starfruit. chemicalbook.com Research in this area often focuses on its formation during food processing, such as through the Maillard reaction, and its impact on the sensory qualities of consumer products. foodb.canih.gov

In synthetic organic chemistry, 3-hydroxypentan-2-one is utilized as a valuable intermediate. lookchem.com Its bifunctional nature allows it to be a precursor in the synthesis of various organic compounds, including heterocyclic compounds like substituted pyrazines, which are also important in the flavor and fragrance industry. msu.edu Furthermore, its derivatives are explored as building blocks for the synthesis of complex natural products and pharmaceuticals, such as macrolide antibiotics. nih.govresearchgate.net

Atmospheric and environmental chemistry represents another research trajectory, where the formation and reactions of 3-hydroxypentan-2-one and related compounds are studied to understand their role in atmospheric processes. Additionally, in the field of biocatalysis, enzymatic methods are being developed for the synthesis of chiral α-hydroxy ketones, including enantiomerically enriched forms of 3-hydroxypentan-2-one, which are crucial for the synthesis of stereochemically defined molecules. msu.edu The study of its metabolism in biological systems, for instance by olfactory mucosa, also provides insights into the mechanisms of olfaction and aroma perception. researchgate.netresearchgate.net

Chemical Profile of 3-Hydroxypentan-2-one

The fundamental properties of 3-hydroxypentan-2-one are crucial for its application and study in various scientific domains.

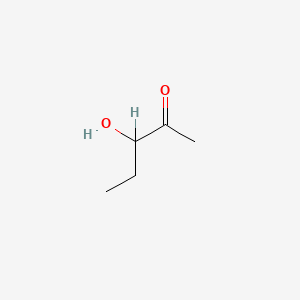

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKKRASBPHFULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863112 | |

| Record name | 3-Hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

105.00 to 107.00 °C. @ 50.00 mm Hg | |

| Record name | 3-Hydroxy-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.008-1.014 | |

| Record name | 3-Hydroxy-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/232/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3142-66-3 | |

| Record name | 3-Hydroxy-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3142-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylethylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003142663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentanone, 3-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQA0W5LG7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxy-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemoenzymatic Production

Physical Properties

3-Hydroxypentan-2-one is a liquid at room temperature with a distinct odor. chemicalbook.com Its physical characteristics are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Boiling Point | 186.45°C (estimate) |

| Melting Point | 2.5°C (estimate) |

| Density | 0.9500 g/cm³ |

| Refractive Index | 1.4350 |

| Vapor Pressure | 1.71 mmHg at 25°C |

| LogP | 0.10 |

| pKa | 13.21 ± 0.20 (Predicted) |

Data sourced from multiple references. lookchem.comchemicalbook.comuni.lu

Spectral Data

The structural elucidation and identification of 3-hydroxypentan-2-one rely on various spectroscopic techniques. The key spectral data are outlined below.

| Spectroscopic Data | Description |

| Mass Spectrometry (MS) | The mass spectrum of 3-hydroxypentan-2-one shows characteristic fragmentation patterns that are used for its identification, particularly in complex mixtures analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits a strong absorption band corresponding to the carbonyl (C=O) stretching vibration and a broad absorption band for the hydroxyl (O-H) group, confirming the presence of both functional groups. nist.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of its structure. |

Synthesis and Formation Mechanisms

The synthesis and natural formation of 3-hydroxypentan-2-one are of significant interest in both laboratory and industrial settings, as well as in understanding its presence in natural products.

Laboratory Synthesis

Several synthetic routes have been developed for the preparation of 3-hydroxypentan-2-one in a laboratory setting.

From Propionaldehyde (B47417) and Pyruvate (B1213749): One biocatalytic approach involves the use of pyruvate decarboxylase to catalyze the reaction between propionaldehyde and sodium pyruvate, yielding 3-hydroxypentan-2-one. google.com

From Pentane-2,3-dione: The reduction of pentane-2,3-dione can produce 3-hydroxypentan-2-one. This transformation has been observed in metabolic studies. researchgate.net

From 3-Pentanone: A multi-step synthesis can start from 3-pentanone, which is converted to an enolate and then reacted with an electrophile, followed by subsequent transformations to introduce the hydroxyl group at the alpha position.

Natural Occurrence and Formation

3-Hydroxypentan-2-one is a naturally occurring compound found in a variety of food products. chemicalbook.com

In Fermented Products: It is reported to be present in yogurt, Swiss and mozzarella cheese, and butter. chemicalbook.com

In Beverages: This compound is found in beer, as well as red and white wines, and also in coffee and tea. hmdb.cachemicalbook.comfoodb.ca

In Fruits and Vegetables: 3-Hydroxypentan-2-one has been isolated from starfruit (Averrhoa carambola L.) and has been detected in asparagus. hmdb.cachemicalbook.commedchemexpress.com

In Other Foods: It has also been reported in cooked pork liver and dried bonito. chemicalbook.com

The formation of 3-hydroxypentan-2-one in food is often a result of thermal processing, such as through the Maillard reaction or the caramelization of sugars. It can also be a product of microbial metabolism during fermentation processes.

Chemical Reactivity and Transformations

The dual functionality of 3-hydroxypentan-2-one governs its chemical reactivity, making it a versatile substrate for various organic transformations.

Oxidation

The secondary alcohol group in 3-hydroxypentan-2-one can be oxidized to a ketone, yielding pentane-2,3-dione. This reaction is relevant in both synthetic chemistry and in understanding the metabolic pathways of this compound.

Reduction

The carbonyl group of 3-hydroxypentan-2-one can be reduced to a secondary alcohol, forming pentane-2,3-diol. This transformation is a common reaction in organic synthesis, often achieved using reducing agents like sodium borohydride.

Dehydration

Under acidic conditions, 3-hydroxypentan-2-one can undergo dehydration to form pent-3-en-2-one, an α,β-unsaturated ketone. doubtnut.com This elimination reaction is a common transformation for β-hydroxy ketones, but can also occur with α-hydroxy ketones under certain conditions.

Condensation Reactions

3-Hydroxypentan-2-one can participate in condensation reactions. For instance, it can react with diamines to form substituted pyrazines, which are important flavor compounds. msu.edu This reaction highlights its utility as a precursor for heterocyclic compounds.

Applications in Scientific Research

The unique structure and reactivity of 3-hydroxypentan-2-one make it a valuable tool in various areas of scientific research.

Precursor in Organic Synthesis

3-Hydroxypentan-2-one serves as a versatile building block in the synthesis of a range of organic molecules. lookchem.com

Synthesis of Heterocycles: It is used as a precursor for the synthesis of substituted pyrazines by condensation with diamines. msu.edu These pyrazines are often potent aroma compounds.

Synthesis of Natural Products and Analogs: Derivatives of 3-hydroxypentan-2-one are employed as key intermediates in the total synthesis of complex natural products, such as macrolide antibiotics. nih.govresearchgate.net The ability to introduce chirality at the hydroxyl-bearing carbon makes it particularly useful for asymmetric synthesis.

Reference Standard in Analytical Chemistry

In analytical chemistry, particularly in food and flavor analysis, pure 3-hydroxypentan-2-one is used as a reference standard.

Chromatographic Analysis: It is used to identify and quantify its presence in complex mixtures, such as food extracts and environmental samples, using techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov Its known retention time and mass spectrum allow for accurate identification. researchgate.net

Advanced Analytical Techniques for Detection and Quantification

The detection and quantification of 3-hydroxypentan-2-one, especially at low concentrations in complex matrices, require sophisticated analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 3-hydroxypentan-2-one.

Separation and Identification: In GC-MS, the components of a mixture are first separated based on their boiling points and interactions with the stationary phase in a gas chromatograph. researchgate.netnih.gov The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of 3-hydroxypentan-2-one by comparing its spectrum to library data or a reference standard. researchgate.net This technique has been instrumental in identifying 3-hydroxypentan-2-one in food products and as a metabolite in biological systems. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3-hydroxypentan-2-one.

Structural Confirmation: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity and stereochemistry of the molecule can be determined. This is crucial for confirming the structure of synthesized 3-hydroxypentan-2-one and for studying its derivatives.

Optimization Strategies for Synthetic Yield and Selectivity

The efficient synthesis of 3-hydroxypentan-2-one hinges on optimizing reaction conditions to maximize yield and control stereoselectivity. Key strategies involve the careful selection of catalysts, understanding reaction kinetics, and employing advanced process technologies.

Catalyst Selection and Reaction Kinetics

The choice of catalyst is a critical determinant of success in the synthesis of α-hydroxy ketones like 3-hydroxypentan-2-one. Both biocatalysts and chemical catalysts are employed, each with distinct advantages concerning selectivity and activity.

Biocatalytic approaches often utilize thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, which are known for their ability to form carbon-carbon bonds with high regio- and stereoselectivity. researchgate.net For instance, pyruvate decarboxylase (PDC) from Zymomonas mobilis can catalyze the carboligation of propanal and pyruvate. This reaction, however, produces both 3-hydroxypentan-2-one and its isomer, 2-hydroxypentan-3-one, in equal measure. ucl.ac.uk

Further refinement in catalyst selection can lead to improved enantioselectivity. The enzyme PpYerE (wild-type) has been shown to catalyze the formation of (S)-3-hydroxypentan-2-one with a 40% enantiomeric excess (ee). Through protein engineering, a single mutation (V479A) in this enzyme resulted in an increased ee of 57%. researchgate.net Another chemoenzymatic strategy involves the use of acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR), which facilitates the cross-carboligation between aldehydes and ketones. researchgate.net

Chemical catalysis offers alternative routes. N-heterocyclic carbene (NHC) catalysts are effective in promoting reactions such as the benzoin (B196080) condensation, which is mechanistically related to the synthesis of α-hydroxy ketones. acs.orgfrontiersin.org The steric and electronic properties of the NHC catalyst can be tuned to control the reaction pathway and accelerate the formation of the desired product. acs.org Chiral phosphoric acids represent another class of organocatalysts that can induce asymmetry in reactions through a network of hydrogen bonds. frontiersin.org

The kinetics of these reactions are influenced by factors such as substrate concentration, temperature, and pH. For example, the formation of related hydroxy ketones via the Strecker degradation pathway has been shown to be pH-dependent. In flow chemistry, reaction kinetics are managed by controlling residence time and temperature, which directly impact product yield and selectivity. rsc.org

Table 1: Catalyst Performance in the Synthesis of 3-hydroxypentan-2-one and Related α-Hydroxy Ketones

| Catalyst | Substrates | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Pyruvate Decarboxylase (PDC) from Z. mobilis | Propanal and Pyruvate | 3-hydroxypentan-2-one and 2-hydroxypentan-3-one | Produces a 1:1 mixture of the two isomers. | ucl.ac.uk |

| PpYerE (wild-type) | Not specified | (S)-3-hydroxypentan-2-one | Achieves 40% enantiomeric excess. | researchgate.net |

| PpYerE (V479A mutant) | Not specified | (S)-3-hydroxypentan-2-one | Enantiomeric excess increased to 57%. | researchgate.net |

| N-heterocyclic carbene (NHC) | Aldehydes | α-Hydroxy ketones (general) | Catalyst structure influences reaction rate and selectivity. | acs.org |

| Copper-based catalysts | 1,2-diols | α-Hydroxy ketones (general) | Efficient for dehydrogenation of diols to hydroxyketones. | researchgate.net |

Continuous Distillation and Microreactor Synthesis

Modern process engineering offers sophisticated tools to enhance the synthesis and purification of chemical compounds. Continuous distillation and microreactor technology are particularly relevant for optimizing the production of 3-hydroxypentan-2-one.

Continuous distillation is a powerful technique for separating products from reaction mixtures, especially in large-scale industrial processes. Equipment such as falling-film or thin-film evaporators can be used for the continuous concentration of organic products. google.com This method is advantageous for purifying thermally sensitive compounds as it can often be operated under vacuum, thus lowering the boiling point and minimizing thermal degradation. While specific applications for 3-hydroxypentan-2-one are not extensively detailed, the principles are widely applied in the chemical industry for the purification of similar molecules. google.comresearchgate.net

Microreactor synthesis, a key component of flow chemistry, provides significant advantages in terms of safety, scalability, and control over reaction parameters. rsc.organton-paar.com These systems utilize channels with sub-millimeter dimensions, leading to high surface-area-to-volume ratios. This characteristic facilitates rapid heat and mass transfer, allowing for precise temperature control and the safe handling of highly reactive intermediates. rsc.org

The synthesis of α-hydroxy ketones and related structures has been successfully demonstrated in continuous flow systems. rsc.orgnih.gov For example, a continuous flow approach for synthesizing α-acyloxy ketones resulted in excellent yields and short residence times. nih.gov The scalability of such processes is a major benefit; a 10-fold scale-up was achieved by simply adjusting the reactor volume and solution concentrations without re-optimizing the conditions. nih.gov Furthermore, chemoenzymatic cascades have been implemented in continuous flow microreactors, enabling multi-step syntheses in a single, integrated system. mdpi.comucl.ac.uk This approach allows for the spatial separation of incompatible catalysts and reaction steps, streamlining the production process. ucl.ac.uk

Table 2: Advantages of Continuous Processing in Chemical Synthesis

| Technology | Principle | Advantages for Synthesis | Reference |

|---|---|---|---|

| Continuous Distillation | Continuous feeding and separation of components based on boiling points. | Efficient for large-scale purification; can reduce thermal stress on products. | google.com |

| Microreactor Synthesis (Flow Chemistry) | Reaction is performed in a continuous stream within a small-scale reactor. | Enhanced heat/mass transfer, precise control of temperature and residence time, improved safety, easy scalability. | rsc.organton-paar.comrsc.org |

| Continuous Flow Biocatalysis | Enzymatic reactions conducted in a continuous flow system. | Facilitates enzyme reuse (immobilization), allows for higher substrate concentrations, and enables multi-step cascade reactions. | mdpi.comucl.ac.uk |

Chemical Reactivity and Mechanistic Investigations

Oxidation Reactions and Derivative Formation

As an alpha-hydroxy ketone, 3-hydroxypentan-2-one can be oxidized. It is known to give a positive result with Tollen's reagent, which is a test for aldehydes and alpha-hydroxy ketones. This reactivity is attributed to its ability to tautomerize to an enediol intermediate, which is in equilibrium with an alpha-hydroxy aldehyde, the species that is subsequently oxidized.

More complex derivatives can be formed through reactions involving both functional groups. For instance, 3-hydroxypentan-2-one can serve as a precursor for the synthesis of substituted pyrazines, which are important heterocyclic compounds in the flavor and fragrance industry. In a documented regioselective synthesis, biocatalytically produced 3-hydroxypentan-2-one is reacted with propane-1,2-diamine. msu.edu This reaction proceeds through a condensation between the ketone carbonyl of 3-hydroxypentan-2-one and one of the amine groups of the diamine, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic pyrazine (B50134) ring. This pathway leads predominantly to the formation of 3,5-dimethyl-2-ethylpyrazine. msu.edu

Table 1: Synthesis of a Substituted Pyrazine Derivative

| Reactant 1 | Reactant 2 | Product | Research Finding |

| 3-hydroxypentan-2-one | Propane-1,2-diamine | 3,5-dimethyl-2-ethylpyrazine | The reaction demonstrates the utility of 3-hydroxypentan-2-one as a bifunctional electrophile for creating complex heterocyclic systems. msu.edu |

Pyranones are a class of heterocyclic compounds with various biological activities. The synthesis of these structures often involves cyclization reactions of multifunctional precursors. While methods like the Achmatowicz rearrangement are known for converting furan (B31954) derivatives into pyranones, a direct, documented pathway for the cyclization of 3-hydroxypentan-2-one itself into a pyranone or a maltol (B134687) precursor is not prominently described in the surveyed scientific literature.

Condensation and Polymerization Behavior

The presence of alpha-hydrogens at the C1 position makes 3-hydroxypentan-2-one a candidate for base-catalyzed condensation reactions.

Crossed aldol (B89426) condensations are powerful carbon-carbon bond-forming reactions between two different carbonyl compounds. scribd.com For a successful crossed reaction, it is often preferred that one of the partners cannot form an enolate (i.e., it lacks alpha-hydrogens). quora.com 3-Hydroxypentan-2-one can participate in such reactions in two distinct ways:

As a Nucleophile: In the presence of a base, a proton can be abstracted from the C1 methyl group to form a resonance-stabilized enolate. This enolate can then attack an electrophilic carbonyl compound, such as a non-enolizable aldehyde like formaldehyde (B43269).

As an Electrophile: The carbonyl carbon (C2) of 3-hydroxypentan-2-one is electrophilic and can be attacked by an external enolate, for example, the enolate of acetone.

A crossed aldol reaction where 3-hydroxypentan-2-one acts as the nucleophile with formaldehyde as the electrophile would yield 1,3-dihydroxy-2-methylpentan-2-one after the initial addition, which could then potentially undergo further reactions.

Table 2: Potential Roles of 3-Hydroxypentan-2-one in Crossed Aldol Condensation

| Role of 3-hydroxypentan-2-one | Reaction Partner (Example) | Initial Product |

| Nucleophile (Enolate Donor) | Formaldehyde | 1,3-Dihydroxy-2-methylpentan-2-one |

| Electrophile (Carbonyl Acceptor) | Acetone (enolate) | 3,5-Dihydroxy-5-methylhexan-2-one |

Acid-Catalyzed Transformations

The hydroxyl group of 3-hydroxypentan-2-one can undergo reactions typical of secondary alcohols, such as acid-catalyzed esterification.

In the presence of a strong acid catalyst, the secondary alcohol at the C3 position of 3-hydroxypentan-2-one can react with a carboxylic acid to form an ester. scribd.com This reversible reaction, known as Fischer esterification, involves the protonation of the carboxylic acid's carbonyl oxygen, making it more electrophilic. The alcohol oxygen of 3-hydroxypentan-2-one then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent loss of a water molecule from the tetrahedral intermediate yields the final ester product. scribd.com For example, the reaction with acetic acid would produce 2-oxopentan-3-yl acetate.

Dehydration Reactions and Alkenone Formation

The dehydration of 3-hydroxypentan-2-one represents a significant reaction pathway, particularly under acidic conditions, leading to the formation of a more stable alkenone. This transformation involves the elimination of a water molecule from the structure.

Research indicates that 3-hydroxypentan-2-one readily undergoes dehydration in the presence of an acid catalyst to yield pent-3-en-2-one. vedantu.comdoubtnut.comstudyadda.com The product is an α,β-unsaturated ketone, a class of compounds where the carbon-carbon double bond is conjugated with the carbonyl group. This conjugation provides additional stability to the molecule, making its formation a favorable process. vedantu.comstudyadda.com

The mechanism for this reaction is consistent with the acid-catalyzed dehydration of secondary alcohols, which typically proceeds via an E1 (elimination, unimolecular) pathway. libretexts.orglibretexts.org The general steps are as follows:

Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group acts as a weak base and is protonated by the strong acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (-OH2+), an alkyloxonium ion. libretexts.orglibretexts.org

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, resulting in the formation of a secondary carbocation at the C3 position. libretexts.org

Deprotonation and Alkene Formation: A base (such as the conjugate base of the acid catalyst or a water molecule) abstracts a proton from a carbon atom adjacent to the carbocation (C4). The electrons from the C-H bond then form a π-bond between C3 and C4, resulting in the final product, pent-3-en-2-one. libretexts.org

The ease of this dehydration is attributed to the stability of the resulting product. The alkene formed from 3-hydroxypentan-2-one possesses three alpha-hydrogens, which contribute to its stability via hyperconjugation. vedantu.com

Table 1: Dehydration of 3-Hydroxypentan-2-one

| Reactant | Conditions | Product | Key Feature |

| 3-Hydroxypentan-2-one | Acidic, Heat | Pent-3-en-2-one | Formation of a conjugated α,β-unsaturated ketone |

Thermal Decomposition and Retro-Aldol Mechanisms

When subjected to thermal stress, 3-hydroxypentan-2-one, as a β-hydroxy ketone, is prone to decomposition. The predominant pathway for this degradation is the retro-aldol reaction, which is effectively the reverse of the aldol condensation. researchgate.net This reaction involves the cleavage of a carbon-carbon bond, leading to the formation of smaller aldehyde and ketone fragments. researchgate.netlibretexts.org

The thermal decomposition of β-hydroxy ketones is generally a unimolecular reaction that proceeds through a cyclic transition state. researchgate.net For 3-hydroxypentan-2-one, the mechanism involves the cleavage of the bond between the α-carbon (C2) and the β-carbon (C3). This process is facilitated by the formation of a six-membered cyclic transition state, which leads to the breakdown of the molecule. researchgate.net

In the retro-aldol cleavage of 3-hydroxypentan-2-one, the C2-C3 bond breaks. This fragmentation is expected to yield two smaller carbonyl compounds:

Propanal: Formed from the portion of the molecule containing C3, C4, and C5.

Acetaldehyde (B116499): Formed from the C1 and C2 portion of the molecule.

This mechanistic pathway is supported by studies on the thermal decomposition of other β-hydroxy ketones, which similarly break down into mixtures of aldehydes and ketones. researchgate.net For instance, the related isomer 2-hydroxy-3-pentanone (B3272617) undergoes retro-aldol cleavage at 160°C to produce acetaldehyde and other small carbonyl compounds. The key to the retro-aldol reaction is that the electrons from the breaking carbon-carbon bond have a place to go where they can be stabilized by resonance, typically forming an enolate intermediate which is then protonated. libretexts.org

Table 2: Thermal Decomposition of 3-Hydroxypentan-2-one

| Reactant | Decomposition Mechanism | Primary Products |

| 3-Hydroxypentan-2-one | Retro-Aldol Cleavage | Propanal, Acetaldehyde |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While complete experimental ¹H-NMR data for 3-hydroxypentan-2-one can be challenging to interpret from crude samples, various NMR techniques are crucial for its characterization. google.com

¹³C-NMR: Experimental ¹³C-NMR data has been reported for 3-hydroxypentan-2-one in deuterium (B1214612) oxide (D₂O). The carbonyl carbon (C2) presents a characteristic signal at approximately 215.4 ppm. researchgate.net This chemical shift is distinct from its structural isomer, 2-hydroxypentan-3-one, which shows a signal for its hydroxyl-bearing carbon at around 72.6 ppm, making ¹³C-NMR a valuable tool for distinguishing between isomers. researchgate.net

¹H-NMR and 2D-NMR: Predicted ¹H-NMR spectra are available through databases such as the Human Metabolome Database (HMDB). hmdb.ca For complex samples or to resolve overlapping signals in the ¹H-NMR spectrum, two-dimensional (2D) NMR techniques are employed. For instance, homonuclear correlation spectroscopy (COSY) is used to identify spin-spin coupling relationships between protons on adjacent carbons, which helps in assigning the signals corresponding to the ethyl and methyl groups of the molecule. google.com More advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of atoms, which is particularly useful for confirming the stereochemical configuration in chiral molecules.

Table 1: Predicted NMR Data for 3-Hydroxypentan-2-one

| Spectrum Type | Solvent | Frequency | Source |

| Predicted ¹H-NMR | D₂O | 1000 MHz | Wishart Lab researchgate.net |

| Predicted ¹³C-NMR | D₂O | 200 MHz | Wishart Lab researchgate.net |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov An FTIR spectrum of 3-hydroxypentan-2-one would be expected to show characteristic absorption bands corresponding to its key functional groups.

The primary absorptions would include:

A broad O-H stretching band for the hydroxyl group, typically appearing in the region of 3500-3200 cm⁻¹.

A strong, sharp C=O stretching band for the ketone group, generally found in the 1725-1705 cm⁻¹ range.

C-H stretching bands for the aliphatic ethyl and methyl groups, usually located just below 3000 cm⁻¹.

A C-O stretching band for the secondary alcohol, which typically appears in the 1124-1087 cm⁻¹ region.

While FTIR is a standard characterization method, specific experimental spectra for pure 3-hydroxypentan-2-one are not widely reported in foundational literature. nih.govucl.ac.uk

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is essential for separating components of a mixture, assessing purity, and analyzing isomers.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a primary technique for the analysis of volatile compounds like 3-hydroxypentan-2-one. nih.govbeilstein-journals.orgnih.gov The compound is identified based on its retention time on a given GC column and its mass spectrum. nih.gov The Kovats retention index (RI), a standardized measure of retention, is used to compare data across different systems.

Chiral GC is specifically employed to separate the enantiomers ((R)- and (S)-3-hydroxypentan-2-one). This is achieved using capillary columns coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. acs.orggcms.cz These phases create a chiral environment where the two enantiomers interact differently, resulting in different retention times and allowing for their separation and quantification. hplc.sk For efficient enantiomeric separations, hydrogen is often the preferred carrier gas due to its high linear velocity, which improves separation efficiency. hplc.sk

Table 2: Experimental Kovats Retention Indices for 3-Hydroxypentan-2-one

| Kovats Index (RI) | Column Type | Reference |

| 783 | DB-1 | Yu TH, 1995 |

| 1346 | Carbowax 20M | Yu TH, 1995 |

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. However, for a molecule like 3-hydroxypentan-2-one, direct analysis by HPLC can be challenging. The compound lacks a strong ultraviolet (UV) chromophore, which is the most common mode of detection in HPLC. thieme-connect.com

To overcome this limitation, derivatization is often employed. The hydroxyl group can be reacted with a chiral derivatizing agent (CDA) that contains a chromophore. ucl.ac.uk This reaction creates two diastereomeric products that can be readily separated on a standard (non-chiral) HPLC column and detected by UV absorbance. This indirect approach allows for the determination of enantiomeric excess (ee). ucl.ac.ukthieme-connect.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

While this method provides unambiguous proof of structure, obtaining a suitable single crystal of a small, relatively volatile, and non-complex molecule like 3-hydroxypentan-2-one can be difficult. A search of the literature and crystallographic databases does not indicate that a crystal structure for the parent 3-hydroxypentan-2-one has been reported. The absolute configuration of its enantiomers, such as (R)-3-hydroxypentan-2-one, has been established through other means, including stereospecific enzymatic synthesis where the known stereochemistry of the enzyme and starting materials dictates the stereochemistry of the product.

Application of Derivatization Methods (e.g., Mosher's Esters for Stereochemical Assignment)

The determination of the absolute configuration of chiral centers is a critical aspect of chemical research, particularly for stereoselective synthesis and the characterization of natural products. For α-hydroxy ketones like 3-hydroxypentan-2-one, which contains a single stereocenter at the C3 position, derivatization methods are frequently employed to elucidate its three-dimensional arrangement. One of the most powerful and widely used techniques for this purpose is the Mosher's method, which involves the formation of diastereomeric esters that can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgwikipedia.org

The core principle of Mosher's method is the reaction of a chiral alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a covalent bond, resulting in a pair of diastereomers. wikipedia.org For alcohols, the most common CDAs are the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. rsc.org When a scalemic or enantiopure sample of 3-hydroxypentan-2-one is reacted in separate experiments with (R)-MTPA-Cl and (S)-MTPA-Cl, it yields two distinct diastereomeric MTPA esters. rsc.orgqucosa.de

These diastereomers, while possessing nearly identical physical properties, exhibit different chemical shifts in their ¹H-NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety. rsc.org This phenyl group creates a shielding/deshielding cone of electron density. Depending on the absolute configuration of the alcohol, the protons on either side of the carbinol center will be positioned differently relative to this cone in the two diastereomeric esters, leading to observable differences in their resonance frequencies. rsc.org

To assign the absolute configuration, the ¹H-NMR spectra of both the (R)-MTPA ester and the (S)-MTPA ester are recorded and compared. rsc.org The chemical shift difference (Δδ) for each corresponding proton is calculated using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the same proton in the (R)-MTPA ester. rsc.orgmdpi.com According to the established model for Mosher's esters, protons that lie on one side of the MTPA plane in the conformational model will have positive Δδ values, while those on the other side will have negative Δδ values. By analyzing the sign of the Δδ values for the protons of the substituents flanking the newly formed ester linkage, the absolute configuration of the original alcohol can be unequivocally assigned. rsc.org

In a study focused on the stereoselective synthesis of (S)-2-hydroxyalkan-3-ones, including the structural isomer (S)-2-hydroxypentan-3-one, this method was used to confirm the absolute configuration of the products. rsc.org The methodology is directly applicable to 3-hydroxypentan-2-one. The researchers synthesized both the (R)- and (S)-MTPA esters of the product and recorded their ¹H-NMR spectra. rsc.orgrsc.org The analysis of the Δδ(S-R) values for the protons of the methyl and ethyl groups adjacent to the carbinol center allowed for the definitive assignment of the S-configuration. rsc.org

Table 1: Illustrative ¹H-NMR Data for Mosher's Esters of (S)-2-hydroxypentan-3-one Data adapted from a study on a structural isomer, demonstrating the analytical principle applicable to 3-hydroxypentan-2-one. rsc.orgrsc.org

| Protons (Group) | δ (S-Ester) [ppm] | δ (R-Ester) [ppm] | Δδ (S-R) [ppm] |

| CH₃ (at C1) | 1.40 | 1.48 | -0.08 |

| CH₂ (of Ethyl at C4) | 2.65 | 2.58 | +0.07 |

| CH₃ (of Ethyl at C5) | 1.05 | 1.02 | +0.03 |

The negative Δδ value for the C1 methyl protons and the positive Δδ values for the C4/C5 ethyl protons in this example are consistent with the established model for an (S)-configuration at the hydroxyl-bearing carbon. rsc.org This detailed analytical approach provides unambiguous proof of stereochemistry, which is essential for advancing research in fields that rely on enantiomerically pure compounds.

Applications in Applied Chemistry and Biochemistry

Role as an Intermediate in Organic Synthesis and Chemical Manufacturing

3-Hydroxypentan-2-one is recognized as a versatile building block in the synthesis of a variety of organic compounds. lookchem.com Its bifunctional nature, containing both a nucleophilic hydroxyl group and an electrophilic ketone group, allows it to participate in a wide range of chemical reactions. This reactivity makes it a useful starting material and intermediate for creating more complex chemicals with diverse applications, including the synthesis of various pharmaceutical compounds. lookchem.com The compound's structure is a key asset in the development of new drugs with potential therapeutic applications. lookchem.com

The utility of hydroxylated ketones like 3-hydroxypentan-2-one is significant in synthetic organic chemistry, where they serve as precursors in reactions such as condensation and oxidation. solubilityofthings.com This versatility positions the compound as an important intermediate in both industrial and research settings for the production of pharmaceuticals and other fine chemicals. solubilityofthings.com

Significance in Flavor and Fragrance Chemistry

The presence of 3-hydroxypentan-2-one is well-documented in the flavor and fragrance industry, where it is valued for its distinct aromatic properties. lookchem.com It has been reported as a naturally occurring volatile constituent in a variety of foods and beverages, including yogurt, Swiss and mozzarella cheese, butter, beer, wine, coffee, and tea. chemicalbook.com Its sensory profile is described with various notes, including "roasty" or "toasty" in wine vinegar, and as having herbal and truffle-like characteristics. chemicalbook.comnih.gov

As a food additive, 3-hydroxypentan-2-one is used to enhance the taste and aroma of numerous products. lookchem.com Its natural occurrence in foods makes it a suitable candidate for improving the sensory qualities of various consumer goods. lookchem.com The compound is also a component in the formulation of cosmetics, particularly in perfumes, where its ability to create unique scents is a valuable asset. lookchem.com

| Attribute | Description | Source(s) |

|---|---|---|

| Odor Profile | Roasty, toasty, herbal, truffle | chemicalbook.comnih.gov |

| Natural Occurrence | Yogurt, asparagus, cheese, butter, pork liver, beer, wine, coffee, tea, starfruit, dried bonito | chemicalbook.com |

| Industrial Use | Flavor and fragrance agent, cosmetic ingredient | lookchem.com |

Beyond its direct use as a flavorant, 3-hydroxypentan-2-one serves as a precursor for the synthesis of more complex aromatic flavor compounds. A notable example is its use in the regioselective synthesis of alkylpyrazines, which are important heterocyclic aromatic compounds used widely as flavorants in the food and beverage industries.

In one study, 3-hydroxypentan-2-one was used as an α-hydroxy ketone reactant that, when coupled with propane-1,2-diamine, preferentially formed 3-ethyl-2,5-dimethylpyrazine (B149181) (325-EDMP) over its isomer, 2-ethyl-3,5-dimethylpyrazine (B18607) (235-EDMP). This demonstrates its utility as a strategic building block, where its structure directs the outcome of the synthesis to yield specific, high-value aromatic compounds.

Industrial Applications Beyond Formulation (e.g., paints, coatings, textile treatments)

While 3-hydroxypentan-2-one is well-established in flavor, fragrance, and chemical synthesis, information regarding its specific use in industrial applications such as paints, coatings, or textile treatments is not extensively documented in the available literature. Related compounds, such as other polyols and organic acids, are known to be used in these areas as solvents, plasticizers, or pH adjustors. europa.euatamanchemicals.comatamanchemicals.com For instance, citric acid is used in detergents, cleaners, coatings, and for textile finishing. atamanchemicals.comatamanchemicals.com However, direct evidence for the application of 3-hydroxypentan-2-one in these specific industrial sectors is limited.

Involvement in Biochemical Reaction Pathways

3-Hydroxypentan-2-one and its isomers are involved in significant biochemical transformations, particularly those related to food chemistry and natural product biosynthesis.

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that is responsible for the browning and flavor development in cooked foods. wikipedia.org During this reaction, various reactive intermediates are formed. mdpi.comtum.de Research into the reaction of the α-dicarbonyl compound methylglyoxal (B44143) (a key Maillard intermediate) with arginine has identified the formation of a fluorescent compound called argpyrimidine (B65418). nih.gov

Studies propose that the synthesis of argpyrimidine proceeds through the formation of an intermediate diketone, 3-hydroxypentane-2,4-dione , which arises from the condensation of two molecules of methylglyoxal. nih.gov This diketone intermediate is a tautomer of 3-hydroxypentan-2-one. This involvement highlights the role of the compound's structural class in the complex cascade of reactions that generate flavor, color, and other compounds during the heating of food. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 3-hydroxypentan-2-one. These calculations provide a detailed picture of the molecule's behavior and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org For molecules like 3-hydroxypentan-2-one, DFT calculations can predict various properties, including its electronic structure and energetics. bac-lac.gc.cauni.lu Different hybrid DFT models, such as B3LYP, O3LYP, and MPWB1K, combined with basis sets like 6-31+G(d,p), have been employed to determine the molecule's geometry and energy. acs.orgnih.gov These calculations have revealed that the electronic structure can be sensitive to the chosen functional and basis set, with some models predicting a C2 global minimum on the potential energy surface. acs.orgnih.gov

Modeling of Transition States and Activation Energies

Computational modeling is instrumental in identifying transition states and calculating the activation energies of reactions involving 3-hydroxypentan-2-one. For instance, in the conversion of levulinic acid, where 5-hydroxypentan-2-one (an isomer of 3-hydroxypentan-2-one) is an intermediate, DFT has been used to map the kinetic pathways. sci-hub.se These studies simulate reaction conditions, such as in the gaseous, aqueous, or supercritical phase, to determine the activation energies of different reaction steps. sci-hub.se The calculated activation energies can differ by a few kcal/mol from experimental values, highlighting the importance of selecting appropriate theoretical models and considering solvent effects. sci-hub.se

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational landscape of 3-hydroxypentan-2-one. bac-lac.gc.ca By simulating the movement of atoms over time, MD can reveal how the molecule interacts with its environment, such as solvents or biological macromolecules. These simulations are particularly useful for understanding the conformational changes that can influence the compound's reactivity and biological activity. For example, MD has been used to investigate how the binding of inhibitors, including those with a 2-hydroxypentan moiety, affects the stability and conformation of proteins like CYP51. frontiersin.org

Prediction of Spectroscopic Properties and Isomer Differentiation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the identification and differentiation of isomers. For 3-hydroxypentan-2-one, predicted collision cross-section (CCS) values for different adducts can be calculated using tools like CCSbase. uni.lu These predictions are crucial for interpreting mass spectrometry data. Furthermore, quantum chemical calculations can predict vibrational spectra (e.g., VCD and VROA), which can be compared with experimental data to determine the absolute configuration of chiral molecules. rsc.org However, in some cases, calculated spectra for different isomers may be too similar to allow for unambiguous differentiation. rsc.org

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 103.07536 | 119.9 |

| [M+Na]+ | 125.05730 | 127.0 |

| [M-H]- | 101.06080 | 119.2 |

| [M+NH4]+ | 120.10190 | 142.4 |

| [M+K]+ | 141.03124 | 127.4 |

| [M+H-H2O]+ | 85.065340 | 116.1 |

| [M+HCOO]- | 147.06628 | 141.2 |

| [M+CH3COO]- | 161.08193 | 166.2 |

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms involving 3-hydroxypentan-2-one and related α-hydroxy ketones. stackexchange.com For example, the positive Tollens' test given by 3-hydroxy-butan-2-one, a related compound, can be understood through its tautomerization to an α-hydroxy aldehyde, which is then oxidized. stackexchange.com Computational studies can model this tautomerization and subsequent oxidation. stackexchange.comnih.gov In more complex systems, such as the degradation of biphenyl, QM/MM (Quantum Mechanics/Molecular Mechanics) approaches have been used to investigate the catalytic mechanism of enzymes. researchgate.net These studies can determine the feasibility of different reaction pathways, such as a substrate-assisted acylation mechanism, and identify rate-determining steps. researchgate.netrsc.org For instance, in the unimolecular decay of a Criegee intermediate, computational calculations were essential to include a roaming channel that forms (R/S)-2-hydroxypentan-3-one in the master-equation model. rsc.org

Occurrence and Biological Context in Research

Natural Occurrence in Food and Biological Matrices

3-Hydroxypentan-2-one is an organic compound that has been identified in a variety of natural sources, ranging from fruits and vegetables to fermented dairy and beverages. lookchem.comchemicalbook.com It is classified as a secondary alpha-hydroxy ketone, a class of organic compounds that contains an alpha-hydroxy ketone functional group. hmdb.ca The presence of this compound contributes to the flavor and aroma profiles of many foods and drinks. lookchem.com

Research has confirmed the presence of 3-hydroxypentan-2-one in a diverse array of food products. It is a known volatile constituent in fermented items such as yogurt, Swiss cheese, mozzarella cheese, and butter. lookchem.comchemicalbook.com Its formation is often linked to the metabolic activities of microorganisms during fermentation. The compound is also found in alcoholic beverages, including beer and both white and red wine. chemicalbook.com

Beyond fermented products, 3-hydroxypentan-2-one has been isolated from plant-based sources. It is a documented volatile component of starfruit (Averrhoa carambola L.) and has been detected in asparagus. chemicalbook.comhmdb.camedchemexpress.com Additionally, it has been reported in coffee, tea, and even in animal products like pork liver and dried bonito. chemicalbook.com

Table 1: Natural Sources of 3-hydroxypentan-2-one

| Category | Source |

| Fermented Dairy | Yogurt, Swiss Cheese, Mozzarella Cheese, Butter |

| Beverages | Beer, White Wine, Red Wine, Coffee, Tea |

| Plant-Based | Starfruit (Averrhoa carambola L.), Asparagus |

| Animal Products | Pork Liver, Dried Bonito |

Potential as a Biochemical Biomarker related to Consumption Patterns

The detection of 3-hydroxypentan-2-one in specific foods has led researchers to consider its potential as a biochemical biomarker. hmdb.ca Because the compound is found in relatively high concentrations in certain items, such as beer, its presence in biological fluids could theoretically indicate recent consumption of these products. hmdb.ca For instance, identifying 3-hydroxypentan-2-one in a person's system might suggest they have recently consumed beer or asparagus, foods in which this compound is known to be present. hmdb.ca The concept of using food-specific compounds as biomarkers is a growing area of nutritional and metabolic research. hmdb.ca

Biosynthetic Pathways and Metabolic Origins

The formation of 3-hydroxypentan-2-one is understood to occur through specific biological and metabolic pathways. In humans, it has been identified as a metabolite of the food aroma compound pentane-2,3-dione. researchgate.net This transformation is believed to be carried out by dicarbonyl/L-xylulose reductase enzymes present in the nasal olfactory mucosa. researchgate.net

In the realm of biocatalysis, enzymes have been utilized for its synthesis. Research has shown that pyruvate (B1213749) decarboxylase can be used to produce α-hydroxy ketones like 3-hydroxypentan-2-one. msu.edu Furthermore, Thiamine (B1217682) diphosphate (B83284) (ThDP) dependent carboligases, such as PpYerE, are capable of catalyzing the formation of 3-hydroxypentan-2-one. researchgate.net These enzymatic processes are of interest for the production of valuable α-hydroxy carbonyl compounds which can serve as building blocks in chemical synthesis. researchgate.net One study demonstrated that the wild-type PpYerE enzyme catalyzed the formation of the (S)-enantiomer of 3-hydroxypentan-2-one. researchgate.net

Future Research Directions and Unexplored Domains

Development of Advanced Catalytic Systems for Enantioselective Synthesis

The synthesis of enantiomerically pure α-hydroxy ketones is a significant challenge in organic chemistry. For 3-hydroxypentan-2-one, the development of advanced catalytic systems for its enantioselective synthesis is a promising area of research. Current strategies for asymmetric synthesis of α-hydroxy ketones can be broadly categorized into biocatalytic and organocatalytic methods, both of which offer avenues for further exploration.

Biocatalytic approaches, utilizing enzymes to catalyze reactions, are particularly attractive due to their high selectivity and environmentally friendly nature. astrazeneca.com Enzymes such as transketolase variants have shown potential in catalyzing acyloin condensation reactions to produce aliphatic α-hydroxy ketones with high atom economy. rsc.org Future research could focus on engineering transketolase or other lyases to specifically enhance the enantioselective synthesis of 3-hydroxypentan-2-one. Additionally, the use of aldo-keto reductases for the stereoselective reduction of the corresponding diketone, 2,3-pentanedione (B165514), presents another viable biocatalytic route. ebi.ac.uk

Organocatalysis, which uses small organic molecules as catalysts, offers a complementary approach. Chiral N-heterocyclic carbenes (NHCs) are known to catalyze asymmetric benzoin (B196080) and acyloin condensations. organic-chemistry.org The development of novel NHC catalysts with tailored steric and electronic properties could lead to highly efficient and enantioselective syntheses of 3-hydroxypentan-2-one. Another innovative organocatalytic strategy involves the use of chiral lactam alcohols to generate oxazaborolidine catalysts in situ for the enantioselective reduction of ketones. mdpi.com

| Catalytic System | Catalyst Type | Reaction Type | Potential Advantages |

|---|---|---|---|

| Engineered Transketolase | Biocatalyst (Enzyme) | Acyloin Condensation | High enantioselectivity, mild reaction conditions, sustainable. |

| Aldo-Keto Reductases | Biocatalyst (Enzyme) | Asymmetric Ketone Reduction | High stereoselectivity, potential for whole-cell biocatalysis. |

| Chiral N-Heterocyclic Carbenes (NHCs) | Organocatalyst | Asymmetric Acyloin Condensation | Versatile, tunable catalyst structure, metal-free. |

| In Situ Generated Oxazaborolidine Catalysts | Organocatalyst | Enantioselective Ketone Reduction | High enantioselectivities for a range of ketones. |

Investigations into Uncharacterized Reaction Pathways and Derivative Synthesis

The known reactivity of 3-hydroxypentan-2-one is largely centered around classical α-hydroxy ketone reactions, such as the acyloin rearrangement and positive Tollen's test due to its ability to be oxidized. askfilo.comorganicreactions.orgdoubtnut.com However, there remains a vast, unexplored landscape of its chemical behavior. Future research should aim to uncover and characterize novel reaction pathways. For instance, its potential as a precursor in cascade reactions or multicomponent reactions has not been thoroughly investigated. The interplay between the hydroxyl and ketone functionalities could be exploited to design novel synthetic methodologies.

Furthermore, the synthesis of derivatives of 3-hydroxypentan-2-one is an area ripe for exploration. While the synthesis of derivatives of other hydroxy compounds is well-documented, specific methodologies for derivatizing 3-hydroxypentan-2-one are scarce. researchgate.netrsc.org Research into the synthesis of its esters, ethers, and other functionalized analogues could lead to the discovery of new compounds with interesting chemical or biological properties. For example, the selective oxidation of the hydroxyl group could yield the corresponding dicarbonyl compound, 2,3-pentanedione, a valuable flavoring agent. rsc.org

| Research Area | Focus | Potential Outcomes |

|---|---|---|

| Uncharacterized Reaction Pathways | Exploring reactivity in cascade and multicomponent reactions. | Development of novel synthetic methods, discovery of new chemical transformations. |

| Derivative Synthesis | Synthesis of esters, ethers, and other functionalized analogues. | Creation of new molecules with potentially useful properties. |

| Oxidation Reactions | Selective oxidation of the hydroxyl group. | Efficient synthesis of 2,3-pentanedione and other diketones. |

| Reduction Reactions | Stereoselective reduction of the ketone functionality. | Synthesis of chiral diols. |

Expansion of Sustainable Production Methodologies

The principles of green chemistry are increasingly important in chemical synthesis. mdpi.com For 3-hydroxypentan-2-one, developing sustainable production methods is a key future research direction. Biocatalysis, as mentioned for enantioselective synthesis, is a cornerstone of sustainable chemistry. astrazeneca.com The use of whole-cell biocatalysts or immobilized enzymes in flow reactors can lead to more efficient and environmentally friendly production processes. unibe.ch For instance, the biocatalytic hydrolysis of 3-hydroxyalkanenitriles to their corresponding acids has been demonstrated to be a green process. researchgate.net Similar biocatalytic routes for the synthesis of 3-hydroxypentan-2-one could be explored.

Furthermore, the cross-acyloin condensation of aldehydes catalyzed by transketolase variants not only offers a route to α-hydroxy ketones but does so with improved atom economy compared to traditional methods. rsc.org Research into optimizing these biocatalytic processes, including reaction conditions and catalyst stability, will be crucial for their industrial application. The use of renewable feedstocks and the development of continuous production processes will also contribute to the sustainability of 3-hydroxypentan-2-one synthesis.

Further Elucidation of Biochemical Roles in Non-Clinical Systems

Yeasts play a crucial role in fermentation, and understanding how different yeast strains and fermentation conditions influence the production of 3-hydroxypentan-2-one could have significant implications for the food and beverage industry. nih.gov It is possible that this compound is a byproduct of amino acid metabolism or other central metabolic pathways in yeast. Investigating these pathways could not only provide insights into the biochemistry of flavor development but also offer opportunities for controlling and optimizing the sensory characteristics of fermented products.

Integration of Machine Learning in Predictive Chemical Research

The application of machine learning (ML) in chemistry is a rapidly growing field with the potential to revolutionize how chemical research is conducted. nips.ccrjptonline.org For 3-hydroxypentan-2-one, ML models could be developed to predict various aspects of its chemistry.

One promising application is in the prediction of reaction pathways and outcomes. nih.gov By training ML models on large datasets of chemical reactions, it may be possible to predict uncharacterized reaction pathways for 3-hydroxypentan-2-one and to identify optimal conditions for its synthesis and derivatization.

| Application Area | Machine Learning Approach | Potential Impact |

|---|---|---|

| Reaction Pathway Prediction | Training models on reaction databases. | Discovery of novel reactions and optimization of synthetic routes. |

| Catalyst Design | Predicting enantioselectivity based on catalyst structure. | Accelerated discovery of highly efficient and selective catalysts. |

| Property Prediction | Developing QSAR models. | Prediction of sensory and biological properties of derivatives. |

| Metabolic Pathway Analysis | Modeling of metabolic networks. | Elucidation of biochemical formation pathways in non-clinical systems. nih.gov |

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 3-hydroxypentan-2-one, and how can researchers validate its structural identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify characteristic signals. For instance, the hydroxyl proton typically appears as a broad singlet (~2.5–3.5 ppm), while the carbonyl carbon resonates near 210–220 ppm .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm molecular weight (m/z 116) and fragmentation patterns (e.g., loss of HO or CH groups) .

- Infrared (IR) Spectroscopy : Detect the hydroxyl (3200–3600 cm) and ketone (1700–1750 cm) functional groups .

Q. How is 3-hydroxypentan-2-one synthesized in microbial systems, and what are the critical pathway intermediates?

- Methodological Answer :

- Biosynthetic Pathways : In Micromonospora aurantiaca, it arises via enzymatic reduction of acetoin (3-hydroxybutan-2-one) through dehydrogenases or elongation of short-chain ketones .

- Key Enzymes : Thiamine-dependent enzymes like PpYerE catalyze stereoselective ketone reduction. Mutation studies (e.g., L476A/G variants) reveal residues critical for substrate binding .

- Analytical Validation : Monitor intermediates using LC-MS or isotopic tracing in fermentation broths .

Q. What analytical challenges arise when detecting 3-hydroxypentan-2-one in complex matrices like food or biological samples?

- Methodological Answer :

- Sample Preparation : Use solid-phase microextraction (SPME) or liquid-liquid extraction to isolate volatile compounds from matrices like cheese or wine .

- GC-Olfactometry (GC-O) : Pair GC-MS with sensory analysis to distinguish its aroma profile (e.g., "roasty" in wine vinegar vs. "burning" in pentane-2,3-dione metabolites) .

- Quantification : Employ internal standards (e.g., deuterated analogs) to correct for matrix effects in quantitative GC-MS .

Advanced Research Questions

Q. How do stereochemical variations in enzymatic synthesis impact the yield and enantiomeric purity of 3-hydroxypentan-2-one?

- Methodological Answer :

- Enzyme Engineering : Mutagenesis of PpYerE’s substrate-binding pocket (e.g., I23A/G) alters enantioselectivity. Use chiral GC columns to resolve R/S enantiomers .

- Kinetic Studies : Measure and for wild-type vs. mutant enzymes under varying pH/temperature conditions .

- Data Interpretation : Compare crystallographic data (e.g., PDB structures) with activity assays to map active-site interactions .

Q. What role does 3-hydroxypentan-2-one play in odorant metabolism, and how does its presence influence sensory perception in humans?

- Methodological Answer :

- Metabolic Tracing : Incubate human nasal epithelial cells with C-labeled pentane-2,3-dione and track metabolite formation via LC-MS .

- Sensory Profiling : Conduct GC-O with panelists to correlate chemical detection thresholds (e.g., ~0.1 ppb in wine) with descriptors like "toasty" .

- Contradiction Resolution : Address discrepancies in odor profiles (e.g., "alcohol-like" vs. "caramel") by comparing in vitro vs. in vivo metabolic conditions .

Q. How can researchers resolve contradictions in reported bioactivity data for 3-hydroxypentan-2-one across different studies?

- Methodological Answer :

- Meta-Analysis : Systematically review literature for variables like purity (≥95% by NMR), assay conditions (e.g., cell lines, concentrations), and solvent effects .

- Reproducibility Protocols : Standardize synthetic routes (e.g., microbial vs. chemical synthesis) and validate bioassays using positive/negative controls .

- Statistical Tools : Apply multivariate analysis to identify confounding factors (e.g., matrix interference in food samples) .

Q. What strategies optimize the stability of 3-hydroxypentan-2-one during storage and experimental workflows?

- Methodological Answer :

- Degradation Studies : Accelerate aging under varying temperatures/pH and monitor via HPLC. Stabilizers like antioxidants (e.g., BHT) may reduce ketone oxidation .

- Storage Conditions : Store in amber vials at –20°C under inert gas (N) to prevent photodegradation and hydrolysis .

- In Situ Stabilization : Use aprotic solvents (e.g., DMSO) in biological assays to minimize nucleophilic attack on the carbonyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.